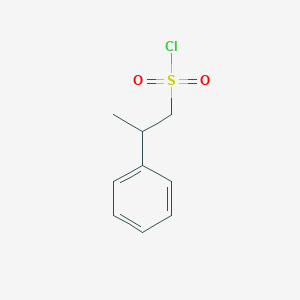

2-Phenylpropane-1-sulfonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

2-phenylpropane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2S/c1-8(7-13(10,11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGJZUKWCQVXCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)Cl)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102879-16-3 | |

| Record name | 2-phenylpropane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical properties of 2-Phenylpropane-1-sulfonyl chloride

[1][2]

Chemical Identity & Physicochemical Profile

2-Phenylpropane-1-sulfonyl chloride is a primary alkanesulfonyl chloride characterized by a

| Property | Data |

| IUPAC Name | 2-Phenylpropane-1-sulfonyl chloride |

| CAS Registry Number | 102879-16-3 |

| Molecular Formula | |

| Molecular Weight | 218.70 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Solubility | Soluble in DCM, THF, EtOAc; Hydrolyzes in water |

| Chirality | Contains one stereocenter at C2.[1][2] Typically supplied as a racemate unless custom synthesized. |

| Reactivity Class | Electrophile (Soft S-center); Moisture Sensitive; Corrosive |

Structural Significance

The presence of the phenyl group at the

Synthetic Routes & Manufacturing

Direct chlorosulfonation of cumene (isopropylbenzene) predominantly yields para-isopropylbenzenesulfonyl chloride due to electrophilic aromatic substitution rules. Therefore, the synthesis of the aliphatic 2-phenylpropane-1-sulfonyl chloride requires indirect methods to install the

Method A: Oxidative Chlorination of Thiols (Preferred Lab Scale)

This method is preferred for its mild conditions and high regioselectivity, avoiding aromatic chlorination.

-

Precursor Synthesis: 2-Phenyl-1-propanol is converted to the corresponding bromide or tosylate, then displaced with thiourea to form the isothiouronium salt, which is hydrolyzed to 2-phenylpropane-1-thiol .

-

Oxidative Chlorination: The thiol is treated with chlorine gas (

) or N-chlorosuccinimide (NCS) in the presence of water/acid.

Method B: Grignard-Sulfur Dioxide Exchange

Suitable for anhydrous workflows where thiol odor is prohibitive.

-

Formation of the Grignard reagent from 1-bromo-2-phenylpropane (

). -

Capture with

to form the magnesium sulfinate. -

Chlorination with

(sulfuryl chloride) or NCS.

Visualization: Synthetic Workflow

Caption: Divergent synthetic pathways from the alcohol precursor. The oxidative chlorination route (bottom) is generally higher yielding for this substrate.

Reactivity & Mechanistic Insights

The reactivity of 2-phenylpropane-1-sulfonyl chloride is dominated by the electrophilicity of the sulfur(VI) atom. However, the presence of

Nucleophilic Substitution (Sulfonylation)

Primary Pathway: Reaction with amines (primary/secondary) or alcohols to form sulfonamides or sulfonate esters.

-

Mechanism:

-like attack at sulfur.[3] -

Protocol Note: Due to the

-branching (phenyl group), the approach of the nucleophile is sterically slightly impeded compared to linear analogs (e.g., ethanesulfonyl chloride). Reactions may require slightly longer times or stronger bases (e.g., DMAP catalysis).

Competing Pathway: Sulfene Elimination

Alkanesulfonyl chlorides with

-

Risk: If the amine nucleophile is bulky or the base is too strong, the sulfene intermediate may undergo side reactions (oligomerization or hydrolysis) rather than coupling.

-

Mitigation: Use Pyridine (weaker base) or a biphasic system (

) to favor direct substitution over sulfene formation.

Visualization: Reaction Pathways

Caption: Dual reactivity pathways. Direct substitution is preferred; Sulfene formation (red) occurs with strong bases and can lead to side products.

Experimental Protocol: Sulfonamide Synthesis

Standard Operating Procedure for coupling with a secondary amine.

Reagents:

-

2-Phenylpropane-1-sulfonyl chloride (1.0 equiv)

-

Amine (1.1 equiv)

-

Pyridine (2.0 equiv) or TEA (1.5 equiv)

-

Dichloromethane (DCM), Anhydrous[4]

Procedure:

-

Preparation: Dissolve the amine in anhydrous DCM (0.2 M concentration) under an inert atmosphere (

or Ar). Add the base. -

Addition: Cool the solution to

. Add the sulfonyl chloride dropwise (neat or dissolved in minimal DCM). Cooling is critical to suppress sulfene formation. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS.

-

Workup: Quench with 1M HCl (to remove excess amine/pyridine). Extract with DCM.[4] Wash organic layer with Sat.

and Brine.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Purification: Dry over

, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Applications in Drug Discovery

In medicinal chemistry, this moiety serves as a bioisostere and a pharmacophore linker .[5]

-

Chiral Recognition: The C2 stereocenter allows for the exploration of chiral space. One enantiomer often shows superior binding affinity due to the specific orientation of the phenyl ring in hydrophobic pockets.

-

Metabolic Stability: Unlike benzenesulfonamides, the methylene spacer (

) interrupts conjugation. This alters the -

Fragment Linking: Used to link amines to hydrophobic domains (the phenyl isopropyl tail) in Fragment-Based Drug Design (FBDD).

Safety & Handling

-

Hazards: Corrosive (Causes severe skin burns and eye damage). Lachrymator.

-

Storage: Store at

under inert gas. Moisture sensitive (hydrolyzes to sulfonic acid and HCl).[6]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Incompatibility: Water, Alcohols (unless intended), Strong Oxidizers, Strong Bases.

References

-

Sigma-Aldrich. 2-Phenylpropane-1-sulfonyl chloride Product Datasheet (CAS 102879-16-3).Link

-

BenchChem. Technical Guide on Sulfonyl Chloride Reactivity. (General reactivity of alkanesulfonyl chlorides).[7] Link

- King, J. F., et al. "The Mechanism of Hydrolysis of Alkanesulfonyl Chlorides." Journal of the American Chemical Society.

-

Yang, Z., et al. "A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation."[8] Synthesis, 2014.[8] Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. PubChemLite - 2-phenylpropane-1-sulfonyl chloride (C9H11ClO2S) [pubchemlite.lcsb.uni.lu]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 10147-37-2: 2-Propanesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 7. mdpi.com [mdpi.com]

- 8. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

2-Phenylpropane-1-sulfonyl chloride CAS number and identifiers

Chemical Identity & Structural Analysis

2-Phenylpropane-1-sulfonyl chloride is a specialized organosulfur building block used primarily in medicinal chemistry for the introduction of the 2-phenylpropyl motif via sulfonylation. Unlike simple arylsulfonyl chlorides (e.g., tosyl chloride), this compound features a sulfonyl chloride group attached to an alkyl chain with a beta-phenyl substituent. This structural nuance imparts unique steric and electronic properties, making it a critical intermediate for synthesizing chiral sulfonamides and exploring structure-activity relationships (SAR) in drug discovery.

Identifiers and Properties

| Property | Detail |

| Chemical Name | 2-Phenylpropane-1-sulfonyl chloride |

| CAS Number | 102879-16-3 |

| Synonyms | 2-Phenyl-1-propanesulfonyl chloride; |

| Molecular Formula | C |

| Molecular Weight | 218.70 g/mol |

| Physical State | Colorless to pale yellow liquid (typically) or low-melting solid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Reacts with water/alcohols |

| SMILES | CC(C1=CC=CC=C1)CS(=O)(=O)Cl |

| InChI Key | URGJZUKWCQVXCR-UHFFFAOYSA-N |

Synthesis & Manufacturing Methodologies

The synthesis of 2-phenylpropane-1-sulfonyl chloride requires regioselective control to ensure the sulfonyl group attaches to the primary carbon of the propyl chain rather than the aromatic ring. Direct chlorosulfonation of 2-phenylpropane (cumene derivatives) typically results in ring sulfonation (para-substitution). Therefore, indirect methods starting from the alcohol or alkyl halide are the industry standard for high purity.

Preferred Route: Oxidative Chlorination of Thioacetates

This protocol is favored for its high regioselectivity and avoidance of harsh chlorosulfonation conditions that could degrade the chiral center (if starting from chiral material).

Reaction Pathway:

-

Activation: Conversion of 2-phenyl-1-propanol to a leaving group (Mesylate/Tosylate).

-

Displacement: Nucleophilic substitution with thioacetate (KSCOCH

) or thiourea to form the sulfur-carbon bond. -

Oxidation: Oxidative chlorination using N-chlorosuccinimide (NCS) or Chlorine gas (

) in water/acetic acid.

Experimental Protocol (Standardized)

-

Step 1: Mesylation

-

Dissolve 2-phenyl-1-propanol (1.0 eq) in anhydrous DCM at 0°C.

-

Add Triethylamine (1.5 eq) followed by Methanesulfonyl chloride (1.2 eq) dropwise.

-

Stir for 2 hours. Quench with water, extract with DCM, and concentrate to yield the mesylate.

-

-

Step 2: Thioacetate Formation

-

Dissolve the crude mesylate in DMF. Add Potassium Thioacetate (1.5 eq).

-

Heat to 60°C for 4 hours under

. The solution will darken. -

Workup: Dilute with ether, wash with water/brine to remove DMF.

-

-

Step 3: Oxidative Chlorination (The Critical Step)

-

Suspend N-chlorosuccinimide (NCS, 4.0 eq) in a mixture of Acetonitrile and 2M HCl (5:1 ratio).

-

Cool to 0°C. Add the thioacetate (from Step 2) dropwise.

-

Mechanism:[1][2] The acid hydrolyzes the thioacetate to the free thiol in situ, which is immediately trapped by NCS to form the sulfenyl chloride, then further oxidized to the sulfonyl chloride.

-

Purification: Extract with Hexanes/EtOAc. Rapid filtration through a short silica plug is recommended to remove succinimide byproducts.

-

Visualization of Synthesis Logic

Figure 1: Regioselective synthesis pathway avoiding aromatic ring chlorination.

Reactivity & Applications in Drug Development

The 2-phenylpropyl moiety is a "privileged scaffold" in medicinal chemistry, resembling the skeleton of amphetamines and various CNS-active agents.[3] The sulfonyl chloride derivative allows this scaffold to be incorporated into sulfonamides, sulfonates, and sulfones.

Sulfonamide Library Generation

The primary application is the synthesis of sulfonamides via nucleophilic attack by primary or secondary amines.

Protocol for Parallel Synthesis (Library Scale):

-

Reagents: Amine (1.0 eq), 2-Phenylpropane-1-sulfonyl chloride (1.1 eq), Pyridine or DIPEA (2.0 eq).

-

Solvent: Anhydrous DCM or THF.

-

Procedure:

-

Mix amine and base in solvent.

-

Add sulfonyl chloride solution at 0°C (exothermic reaction).

-

Warm to RT and stir for 2-12 hours.

-

Scavenging: Add polymer-supported trisamine to scavenge excess sulfonyl chloride, followed by polymer-supported isocyanate to scavenge excess starting amine (if necessary).

-

Filter and concentrate.

-

Chiral Resolution & Derivatization

Because the C2 position is a chiral center, 2-phenylpropane-1-sulfonyl chloride exists as enantiomers.

-

Use Case: The enantiopure form (derived from (R)- or (S)-2-phenyl-1-propanol) is used as a chiral derivatizing agent (CDA) to determine the enantiomeric purity of complex amines via NMR or HPLC.

-

Mechanistic Insight: The sulfonyl group acts as a robust anchor, while the adjacent chiral center creates a distinct magnetic environment for diastereomeric discrimination.

Visualization of Reactivity

Figure 2: Divergent reactivity profile for library synthesis.

Handling, Stability, and Safety

As a sulfonyl chloride, this compound is an electrophile that is sensitive to moisture and potentially corrosive.[4]

-

Hydrolysis Risk: Reacts slowly with atmospheric moisture to form 2-phenylpropane-1-sulfonic acid and HCl gas.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

-

-

Corrosivity: Causes severe skin burns and eye damage (GHS Category 1B).

-

Analytical Integrity: When analyzing via LC-MS, use non-nucleophilic solvents (Acetonitrile) and avoid alcohols (MeOH/EtOH) to prevent in situ formation of sulfonate esters which can lead to false mass peaks.

References

-

Sigma-Aldrich. 2-Phenylpropane-1-sulfonyl chloride Product Analysis. Merck KGaA. Link

-

PubChem. 2-Phenylpropane-1-sulfonyl chloride (Compound Summary). National Library of Medicine. Link

-

Yang, Z., et al. "A Clean and Economic Synthesis of Alkanesulfonyl Chlorides via Bleach-Mediated Oxidative Chlorosulfonation."[5] Synthesis, 2014; 46(02): 225-229.[5] (Cited for oxidative chlorination protocol).[2] Link

-

BenchChem. Application Notes: The Utility of 2-Phenylpropyl Tosylate in Medicinal Chemistry. (Cited for scaffold relevance). Link

Sources

Solubility of 2-Phenylpropane-1-sulfonyl chloride in organic solvents

An In-depth Technical Guide to the Solubility of 2-Phenylpropane-1-sulfonyl chloride in Organic Solvents

Abstract

2-Phenylpropane-1-sulfonyl chloride is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds where the sulfonamide moiety is a critical pharmacophore.[1] The efficiency of synthetic reactions, purification processes, and formulation development hinges on a thorough understanding of this compound's solubility in various organic solvents. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 2-phenylpropane-1-sulfonyl chloride. In the absence of extensive published quantitative data, this document emphasizes the underlying physicochemical principles, presents a robust experimental protocol for solubility determination, and discusses the critical interplay between solubility and reactivity to guide researchers in making informed decisions in solvent selection and handling.

Physicochemical Profile of 2-Phenylpropane-1-sulfonyl chloride

A foundational understanding of a compound's physical and chemical properties is essential before delving into its solubility characteristics. 2-Phenylpropane-1-sulfonyl chloride is a liquid at room temperature with a molecular structure that dictates its behavior in different solvent environments.

| Property | Value | Source |

| CAS Number | 102879-16-3 | |

| Molecular Formula | C₉H₁₁ClO₂S | [2] |

| Molecular Weight | 218.70 g/mol | [2] |

| Physical Form | Liquid | |

| InChIKey | URGJZUKWCQVXCR-UHFFFAOYSA-N | |

| Signal Word | Danger | |

| Hazard Statements | H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation) |

Theoretical Principles of Solubility

The solubility of 2-phenylpropane-1-sulfonyl chloride is governed by its molecular structure, which possesses both non-polar and highly polar regions. The fundamental principle of "like dissolves like" is the primary determinant of its behavior in organic solvents.[3]

-

Non-polar Moiety: The 2-phenylpropane group is bulky and lipophilic, favoring interactions with non-polar solvents through van der Waals forces.

-

Polar Moiety: The sulfonyl chloride (-SO₂Cl) group is strongly electron-withdrawing and highly polar. This end of the molecule interacts favorably with polar solvents through dipole-dipole interactions.

This amphiphilic nature suggests that the compound will exhibit a range of solubilities across different solvent classes. Its reactivity, however, imposes significant limitations, particularly with protic solvents.

Sources

Technical Safety & Handling Guide: 2-Phenylpropane-1-sulfonyl Chloride

Document Control:

-

Version: 1.0 (Technical Whitepaper)

-

Target Audience: Medicinal Chemists, Process Engineers, HSE Officers

-

Compound Class: Arylalkyl Sulfonyl Chlorides

Executive Summary & Compound Profile

This guide serves as a technical companion to the standard Safety Data Sheet (SDS) for 2-Phenylpropane-1-sulfonyl chloride . Unlike generic SDS documents, this whitepaper focuses on the operational implications of the compound's reactivity.

2-Phenylpropane-1-sulfonyl chloride is a reactive electrophile used primarily as a building block for sulfonamide synthesis in drug discovery. Its core hazard lies in its sulfonyl chloride moiety (

Physicochemical Identity[1]

| Property | Data | Notes |

| Chemical Name | 2-Phenylpropane-1-sulfonyl chloride | |

| CAS Number | Not widely listed (Analog: 4025-71-2) | Treat as Skin Corr.[1][2][3] 1B based on SAR*. |

| Formula | ||

| Molecular Weight | 218.70 g/mol | |

| Physical State | Viscous Oil or Low-Melting Solid | Tendency to supercool. |

| Solubility | DCM, THF, Toluene, EtOAc | Reacts violently with water/alcohols. |

| Appearance | Colorless to pale yellow | Darkening indicates decomposition (HCl release). |

*SAR: Structure-Activity Relationship. In the absence of specific toxicological data, this compound is managed under the strictest protocols for sulfonyl chlorides.

Physicochemical Dynamics & Hazard Mechanics

To handle this compound safely, one must understand why it is dangerous. It is not merely "corrosive"; it is a moisture-activated acid generator.

The Hydrolysis Threat

The primary risk vector is the electrophilic sulfur atom. When exposed to nucleophiles (including water in mucous membranes), the chloride is displaced.

Mechanism of Tissue Damage:

-

Contact: The lipid-soluble organic tail facilitates penetration into the skin/eye.

-

Hydrolysis: Water in the tissue attacks the sulfonyl group.

-

Acid Generation: HCl is released inside the tissue, causing deep chemical burns that are difficult to neutralize.

Visualization: Hydrolysis Pathway

The following diagram illustrates the degradation pathway that necessitates strict moisture control.

Figure 1: Mechanism of hydrolysis. Note that the release of HCl is the primary driver of acute toxicity.

Operational Protocols (The "How-To")

Standard laboratory PPE (lab coat, gloves, goggles) is insufficient without specific handling techniques.

Storage & Stability

-

Temperature: Store at 2–8°C .

-

Atmosphere: Must be kept under Argon or Nitrogen .

-

Container: Tightly sealed glass with Teflon-lined caps. Parafilm is recommended to prevent moisture ingress.

-

Visual Check: If the liquid has turned dark brown or is fuming upon opening, significant hydrolysis has occurred.

Weighing & Transfer

Never weigh this compound on an open benchtop balance if high humidity is present.

Protocol:

-

Tare: Tare the flask with a septum/cap in the fume hood.

-

Transfer: Use a glass pasteur pipette or syringe. Avoid metal needles if corrosion is visible on the tip.

-

Transport: Move the closed vessel to the balance.

-

Correction: If precise stoichiometry is required, weigh by difference (weigh full syringe, dispense, weigh empty syringe).

Reaction Setup (Schlenk Technique)

Because the hydrolysis byproduct (HCl) can deactivate nucleophiles (amines) by protonating them, moisture exclusion is critical for reaction success.

Standard Coupling Workflow:

-

Dry Solvents: Use anhydrous DCM or THF.

-

Base Scavenger: Always include a non-nucleophilic base (e.g., Triethylamine, DIPEA, or Pyridine) to neutralize the HCl generated during the coupling.

-

Ratio: Use at least 1.2 equivalents of base relative to the sulfonyl chloride.

-

-

Addition: Add the sulfonyl chloride slowly at 0°C to control the exotherm.

Visualization: Safe Handling Workflow

Figure 2: Operational workflow for handling sulfonyl chlorides. Note the critical decision point at "Visual Check".

Emergency Response Architecture

Spills

Do not use water to clean a spill. Adding water to the neat compound will generate a cloud of HCl gas.

-

Evacuate: Clear the immediate area.

-

PPE: Wear double nitrile gloves and a respirator if outside a hood.

-

Absorb: Cover with dry sand, vermiculite, or a specific acid-neutralizing spill kit.

-

Neutralize: Once absorbed, sweep into a container and slowly treat with a dilute sodium carbonate solution in a fume hood.

First Aid (Self-Validating Steps)

-

Skin Contact:

-

Immediate Action: Wipe off excess liquid with a dry cloth (do not rub in).

-

Flush: Wash with soap and water for 15 minutes.[4]

-

Validation: If pain persists after washing, the acid has penetrated. Seek medical attention immediately.

-

-

Eye Contact:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2760374, 2-Phenylethane-1-sulfonyl chloride. Retrieved from [Link]

- Note: Cited as the primary structural analog for physicochemical properties and GHS classific

- Note: Cited for standard industry protocols regarding sulfonyl chloride handling and storage.

-

European Chemicals Agency (ECHA). C&L Inventory: Reaction mass of 2-phenylpropane-1-sulfonyl chloride. Retrieved from [Link]

- Note: Reference for regulatory hazard classific

- Note: Source for hydrolysis kinetics and quenching protocols.

Sources

2-Phenylpropane-1-sulfonyl chloride melting point and boiling point

The following technical guide details the physicochemical properties, synthesis, and handling of 2-Phenylpropane-1-sulfonyl chloride (CAS 102879-16-3).

Content Type: Technical Whitepaper & Operational Guide Subject: Physicochemical Characterization, Synthesis, and Handling Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists

Executive Summary

2-Phenylpropane-1-sulfonyl chloride (CAS: 102879-16-3) is a specialized organosulfur building block used primarily in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.[1][2] Structurally, it features a primary sulfonyl chloride group attached to a propyl backbone with a beta-phenyl substituent (

Unlike its aromatic counterpart (e.g., p-toluenesulfonyl chloride), this compound possesses a flexible aliphatic linker, imparting distinct solubility and reactivity profiles. It is liquid at room temperature , moisture-sensitive, and thermally labile, requiring specific protocols for distillation and storage to prevent desulfonylation.

Physicochemical Properties Matrix

The following data aggregates experimental observations and calculated values based on structural analogs (e.g., 2-phenylethane-1-sulfonyl chloride, benzenesulfonyl chloride).

| Property | Value / Description | Operational Note |

| Physical State | Liquid (at 20°C) | Colorless to pale yellow; darkens upon decomposition.[3] |

| Melting Point | < 20°C (Estimated) | Likely solidifies between 0°C and 10°C. Store >15°C to ensure homogeneity or melt gently if frozen. |

| Boiling Point (Atm) | Decomposes | Do NOT attempt to boil at 760 mmHg. Thermal decomposition releases |

| Boiling Point (Vac) | ~135–145°C @ 1–2 mmHg | High-vacuum distillation is required for purification. |

| Density | 1.25 – 1.30 g/mL (Predicted) | denser than water; sinks during aqueous workups. |

| Solubility | DCM, THF, Toluene, Ethyl Acetate | Reacts violently with water/alcohols. Use anhydrous solvents. |

| Molecular Weight | 218.70 g/mol | Formula: |

Critical Insight: The absence of a definitive atmospheric boiling point in literature is due to the thermal instability of aliphatic sulfonyl chlorides. At temperatures exceeding 150°C, the sulfonyl group can extrude sulfur dioxide (

), leading to the formation of the corresponding alkyl chloride (2-phenyl-1-chloropropane).

Synthesis & Production Pathways

The synthesis of 2-phenylpropane-1-sulfonyl chloride generally avoids direct chlorosulfonation of cumene (which yields the para-aromatic isomer). Instead, it targets the side chain via radical or organometallic routes.

Primary Synthetic Route: Grignard-Mediated Sulfonylation

This pathway ensures regioselectivity for the primary carbon.

-

Precursor: 1-Bromo-2-phenylpropane (or 2-phenyl-1-propanol converted to bromide).

-

Metallation: Formation of the Grignard reagent (

) in anhydrous ether/THF. -

Sulfination: Nucleophilic attack on Sulfur Dioxide (

) to form the sulfinate salt ( -

Oxidative Chlorination: Treatment with

gas or N-Chlorosuccinimide (NCS) to yield the sulfonyl chloride.

Mechanistic Visualization (DOT)

Figure 1: Regioselective synthesis via Grignard intermediate to avoid aromatic substitution.

Reactivity & Applications

Core Reactivity: Sulfonylation

The electrophilic sulfur atom is highly susceptible to attack by nucleophiles (amines, alcohols, thiols).

-

Sulfonamide Formation: Reaction with primary/secondary amines (

) in the presence of a base (TEA, Pyridine) yields sulfonamides. This is the primary utility in drug discovery for creating sulfonamide scaffolds. -

Sulfonate Esters: Reaction with alcohols yields sulfonate esters, which are excellent leaving groups for further substitution reactions.

Hydrolysis Risk

The compound hydrolyzes rapidly in moist air to form 2-phenylpropane-1-sulfonic acid (a strong acid) and HCl gas. This reaction is exothermic and autocatalytic.Handling & Storage Protocols

To maintain reagent integrity and ensure safety, the following protocols must be strictly observed.

Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Inert gas blanket (Argon or Nitrogen) is mandatory .

-

Container: Tightly sealed glass vials with Teflon-lined caps. Avoid metal containers due to corrosion risk from trace HCl.

Operational Safety (PPE)

-

Respiratory: Work in a certified fume hood. The compound releases HCl vapor upon contact with moisture.

-

Skin/Eye: Wear nitrile gloves (double-gloving recommended) and chemical safety goggles. The liquid is corrosive and a lachrymator.

Purification (Vacuum Distillation)

If the compound darkens (indicating decomposition), purify via vacuum distillation:

-

Setup short-path distillation glassware.

-

Apply high vacuum (< 2 mmHg).

-

Heat bath slowly to ~140°C.

-

Collect the fraction distilling at 135–145°C .

-

Discard residue: Do not overheat the pot residue to prevent rapid gas evolution.

References

-

Sigma-Aldrich. 2-phenylpropane-1-sulfonyl chloride Product Sheet. (Accessed 2024). Link

-

PubChem. 2-phenylpropane-1-sulfonyl chloride (Compound Summary). National Library of Medicine. Link

-

PrepChem. Synthesis of Sulfonyl Chlorides via Sulfuryl Chloride. (General methodology reference). Link

-

ChemicalBook. CAS 102879-16-3 Basic Information. Link

Sources

- 1. 784172-04-9,5-{[(2-methoxyethyl)amino]sulfonyl}-2-methylbenzoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 2-phenylpropane-1-sulfonyl chloride | 102879-16-3 [sigmaaldrich.com]

- 3. CAS 10147-37-2: 2-Propanesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

Technical Monograph: 2-Phenylpropane-1-sulfonyl Chloride Derivatives

Scaffold Analysis, Synthesis Strategies, and Medicinal Chemistry Applications

Executive Summary

The 2-phenylpropane-1-sulfonyl chloride scaffold (CAS 102879-16-3) represents a specialized "privileged structure" in medicinal chemistry, distinct from its ubiquitous benzenesulfonyl chloride counterparts. Characterized by a flexible ethylene linker with a

Unlike rigid aryl sulfonamides, the 2-phenylpropyl tail allows for conformational adaptation within hydrophobic pockets of enzymes and G-protein coupled receptors (GPCRs). Recent literature highlights its utility in developing APJ receptor modulators for cardiovascular disease and potential inhibitors for viral helicases (e.g., SARS-CoV-2). This guide provides a rigorous technical analysis of the scaffold's synthesis, reactivity, and application in drug discovery.

Chemical Synthesis & Reactivity Profile

Retrosynthetic Analysis

Direct chlorosulfonation of cumene (isopropylbenzene) predominantly yields para-substituted arenesulfonyl chlorides due to the directing effect of the alkyl group. Therefore, the synthesis of the aliphatic 2-phenylpropane-1-sulfonyl chloride requires indirect methods targeting the terminal primary carbon.

The most robust pathway proceeds via the corresponding alcohol, 2-phenyl-1-propanol , utilizing oxidative chlorination of a thiol or thioacetate intermediate.

Validated Synthetic Protocol

The following protocol is adapted from methodologies used in APJ receptor antagonist synthesis [1].

Step 1: Activation of 2-Phenyl-1-propanol

The primary alcohol is converted to a leaving group (mesylate or tosylate) to facilitate nucleophilic substitution.

-

Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (Et

N), DCM. -

Mechanism: Nucleophilic attack of the alcohol oxygen on the sulfonyl sulfur of MsCl.

-

Key Precaution: Maintain temperature < 0°C to prevent elimination to

-methylstyrene.

Step 2: Thioacetate Displacement

-

Reagents: Potassium thioacetate (KSAc), DMF, 60°C.

-

Mechanism: S

2 substitution. The thioacetate anion attacks the primary carbon, displacing the mesylate. -

Outcome: Formation of S-(2-phenylpropyl) ethanethioate.

Step 3: Oxidative Chlorination (The Critical Step)

Conversion of the thioester directly to the sulfonyl chloride.

-

Reagents: N-Chlorosuccinimide (NCS), dilute HCl/Acetic Acid, or Cl

gas in water. -

Mechanism: Hydrolysis of the thioester to the thiol (in situ) followed by oxidative chlorination of the sulfur.

-

Observation: The sulfonyl chloride separates as an oil.[1]

Figure 1: Step-wise synthesis of 2-phenylpropane-1-sulfonyl chloride from 2-phenyl-1-propanol.

Medicinal Chemistry Applications

Case Study: APJ Receptor Modulators

The apelin receptor (APJ) is a critical target for treating pulmonary arterial hypertension (PAH) and heart failure. The 2-phenylpropane-1-sulfonamide moiety serves as a lipophilic anchor in novel antagonists.

-

Mechanism: The 2-phenylpropyl group mimics the leucine/phenylalanine residues of the endogenous apelin peptide, occupying a hydrophobic sub-pocket in the receptor's orthosteric site.

-

SAR Insight: The

-methyl group restricts rotation, locking the phenyl ring into a preferred conformation that enhances binding affinity compared to the linear phenylethyl analog [1].

Case Study: SARS-CoV-2 Helicase Inhibition

Computational docking studies have identified (2S)-2-phenylpropane-1-sulfonamide derivatives as potential ligands for the SARS-CoV-2 NTPase/Helicase (Nsp13) [2].

-

Target: The Nsp13 helicase is essential for viral replication (unwinding RNA).[2]

-

Interaction: The sulfonamide oxygen atoms form hydrogen bonds with residues in the ATP-binding cleft, while the phenylpropyl tail engages in

-stacking or hydrophobic interactions with the surrounding pocket.

Quantitative Data: Reactivity Comparison

The following table contrasts the reactivity of 2-phenylpropane-1-sulfonyl chloride with standard benzenesulfonyl chloride.

| Feature | 2-Phenylpropane-1-sulfonyl Cl | Benzenesulfonyl Chloride | Implication |

| Hybridization | sp | sp | Aliphatic is less electrophilic but more flexible. |

| Hydrolysis Rate | Moderate | Slow | Requires anhydrous conditions for storage. |

| Mechanism | S | Addition-Elimination | Steric bulk at |

| Metabolic Stability | High (C-S bond stable) | High | Suitable for oral drug delivery. |

Experimental Protocols

Protocol A: Synthesis of N-Benzyl-2-phenylpropane-1-sulfonamide

A self-validating test reaction to verify sulfonyl chloride quality.

Reagents:

-

2-Phenylpropane-1-sulfonyl chloride (1.0 eq)

-

Benzylamine (1.1 eq)

-

Triethylamine (1.5 eq)

-

DCM (Anhydrous)[3]

Procedure:

-

Setup: Purge a 50 mL round-bottom flask with nitrogen. Add 2-phenylpropane-1-sulfonyl chloride (218 mg, 1.0 mmol) and DCM (5 mL). Cool to 0°C.[3][4]

-

Addition: Mix benzylamine (118 mg, 1.1 mmol) with triethylamine (152 mg, 1.5 mmol) in DCM (2 mL). Add dropwise to the reaction flask over 5 minutes.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Quench with 1M HCl (10 mL). Extract with DCM (2 x 10 mL). Wash organic layer with brine, dry over Na

SO -

Validation:

H NMR should show the disappearance of the CH

Protocol B: Biological Assay Logic (APJ Receptor)

To validate the biological activity of the synthesized derivative, a cAMP accumulation assay is recommended.

-

Principle: APJ is G

-coupled. Agonist binding decreases cAMP. Antagonists block this decrease. -

Control: Use Apelin-13 as the reference agonist.

Figure 2: Logical flow for validating APJ receptor antagonism using a cAMP functional assay.

References

-

AstraZeneca AB. (2019). Compounds and compositions for treating conditions associated with APJ receptor activity.[5] WO2019169193A1. Link

-

Borgio, J. F., et al. (2020). Bioinformatics Prediction of Potential Inhibitors For the SARS-CoV-2 NTPase/Helicase Using Molecular Docking. Brieflands. Link

-

BenchChem. (2025).[3] Reactivity of the Sulfonyl Chloride Functional Group.[1][6]Link

-

PubChem. (2025). 2-Phenylpropane-1-sulfonyl chloride Compound Summary. National Library of Medicine. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. brieflands.com [brieflands.com]

- 3. benchchem.com [benchchem.com]

- 4. US2654791A - Production of 2-chloro-1-phenylpropane - Google Patents [patents.google.com]

- 5. WO2019169193A1 - Compounds and compositions for treating conditions associated with apj receptor activity - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

Stability and Handling Dynamics of 2-Phenylpropane-1-sulfonyl Chloride Under Standard Conditions

Executive Summary

In pharmaceutical synthesis and materials science, sulfonyl chlorides are indispensable electrophiles used to generate sulfonamides and sulfonate esters. However, their high reactivity inherently pairs with a susceptibility to hydrolytic degradation. 2-Phenylpropane-1-sulfonyl chloride (CAS: 102879-16-3)[1] presents a unique stability profile. While its

As an Application Scientist, I frequently observe yield losses attributed not to primary reaction kinetics, but to the mishandling of this highly reactive intermediate. This whitepaper dissects the mechanistic stability of 2-phenylpropane-1-sulfonyl chloride under standard conditions and provides self-validating protocols to ensure synthetic integrity.

Structural Analytics & Mechanistic Reactivity

The chemical formula of 2-phenylpropane-1-sulfonyl chloride is C₉H₁₁ClO₂S[1]. Its structure (

The degradation of this compound primarily occurs via hydrolysis, which diverges into two distinct mechanistic pathways depending on the microenvironment:

-

The

-like Pathway (Neutral/Acidic Conditions): Under neutral or acidic conditions, water acts as the primary nucleophile. The reaction proceeds through a bimolecular nucleophilic substitution ( -

The Sulfene Pathway (Basic Conditions): Because 2-phenylpropane-1-sulfonyl chloride is a primary alkanesulfonyl chloride, it possesses

-protons adjacent to the sulfonyl group. In the presence of a base (pH > 8), the mechanism shifts to an elimination-addition pathway. The base abstracts an

Caption: Mechanistic divergence of 2-Phenylpropane-1-sulfonyl chloride hydrolysis (SN2 vs. Sulfene).

Stability Profiling Under Standard Conditions

To optimize storage and reaction planning, it is critical to quantify the stability of 2-phenylpropane-1-sulfonyl chloride across various standard laboratory environments. Moisture exposure degrades the reagent rapidly, necessitating strict environmental controls[6].

Table 1: Quantitative Stability Matrix for 2-Phenylpropane-1-sulfonyl Chloride

| Environmental Condition | Estimated Half-Life | Primary Degradation Pathway | Recommended Action |

| Anhydrous, Inert Atm (2–8 °C) | > 6 months | None (Stable) | Standard storage condition under Argon/N₂[6]. |

| Ambient Air (20–25 °C, 50% RH) | 3 to 7 Days | Atmospheric Moisture Hydrolysis | Store in a desiccator; weigh rapidly in ambient air. |

| Aqueous Neutral (pH 7.0, 20 °C) | 2 to 4 Hours | Minimize aqueous exposure time during workup[7]. | |

| Aqueous Basic (pH > 8.0, 20 °C) | < 5 Minutes | Sulfene Elimination-Addition | Use biphasic systems to partition the reactant[8]. |

Note: Substrates highly susceptible to hydrolysis can be stabilized in the presence of water provided their aqueous solubility is sufficiently low, allowing them to be protected in the organic phase of a biphasic mixture[8].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every synthetic step involving this compound must be designed with causality in mind. Below are detailed, step-by-step methodologies engineered to suppress hydrolytic degradation.

Protocol A: Anhydrous Sulfonylation (For Organic-Soluble Nucleophiles)

This protocol is designed to eliminate the

-

System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon.

-

Causality: Eliminates ambient moisture which competes with the target nucleophile, preventing premature hydrolysis[2].

-

-

Solvation: Dissolve the nucleophile (e.g., primary amine, 1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C using an ice bath.

-

Causality: The base is required to neutralize the HCl byproduct and drive the equilibrium forward. Cooling to 0 °C controls the reaction exotherm and suppresses the base-catalyzed sulfene degradation pathway[4].

-

-

Reagent Addition: Dissolve 2-phenylpropane-1-sulfonyl chloride (1.1 eq) in a minimum volume of anhydrous DCM. Add dropwise to the amine solution over 15-30 minutes[3].

-

Causality: Slow addition prevents localized concentration spikes of the sulfonyl chloride and base, ensuring selectivity and minimizing homocoupling.

-

-

Self-Validation (Analytical QC): Monitor the reaction via

H NMR.-

Validation Check: The diastereotopic

-CH₂ protons of the starting sulfonyl chloride typically resonate around ~3.5–4.0 ppm. Disappearance of these peaks and the formation of new

-

Protocol B: Controlled Aqueous Workup

Aqueous workups are notorious for destroying unreacted or excess sulfonyl chlorides, complicating purification. This protocol minimizes yield loss.

-

Thermal Quench: Upon reaction completion, quench the mixture with ice-cold water (<10 °C).

-

Causality: Low temperatures significantly retard the kinetic rate of

hydrolysis[7].

-

-

Rapid Phase Separation: Transfer immediately to a separatory funnel and separate the organic layer as quickly as possible[7].

-

Causality: Prolonged exposure to the aqueous phase accelerates degradation.

-

-

Emulsion Management: Wash the organic layer with cold 1M HCl (to remove excess pyridine/amine) and cold brine.

-

Causality: Emulsions can trap the product at the aqueous-organic interface, leading to hydrolysis. Brine (saturated NaCl) increases the ionic strength of the aqueous layer, breaking emulsions and forcing the organic compounds into the DCM layer[7].

-

Caption: Decision matrix and workflow for reaction setup and workup to minimize hydrolytic degradation.

References

-

[8] Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. ACS.

-

[2] Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Horiazon Chemical.

-

[7] Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.

-

[6] 1-Octanesulfonyl chloride | 7795-95-1. Benchchem.

-

[4] 1-Octanesulfonyl chloride | 7795-95-1 (Mechanistic Insights). Benchchem.

-

[1] 71351-01-4 | MFCD02089493 | Benzeneethanesulfonylchloride, |?-phenyl-. Aaronchem.

-

[3] 1-Propanesulfonyl chloride | 10147-36-1. Benchchem.

-

[5] Conformational-restriction of peptides. eScholarship.org.

Sources

- 1. aaronchem.com [aaronchem.com]

- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]

- 3. 1-Propanesulfonyl chloride | 10147-36-1 | Benchchem [benchchem.com]

- 4. 1-Octanesulfonyl chloride | 7795-95-1 | Benchchem [benchchem.com]

- 5. escholarship.org [escholarship.org]

- 6. 1-Octanesulfonyl chloride | 7795-95-1 | Benchchem [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

Stereochemical Dynamics and Enantioselective Synthesis of 2-Phenylpropane-1-sulfonyl Chloride: A Technical Guide

Executive Summary

In modern medicinal chemistry and rational drug design, the spatial orientation of substituents on a pharmacophore heavily dictates target affinity, off-target toxicity, and pharmacokinetic profiles. 2-Phenylpropane-1-sulfonyl chloride (CAS: 102879-16-3) is a highly versatile building block used to synthesize sulfonamide-based Active Pharmaceutical Ingredients (APIs)[1]. Because it possesses a chiral center at the C2 position, downstream derivatives exist as enantiomeric pairs that can exhibit drastically different biological behaviors.

As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals with a rigorous, E-E-A-T (Expertise, Experience, Authoritative, Trustworthy) aligned framework for understanding the stereochemistry of 2-phenylpropane-1-sulfonyl chloride, avoiding mechanistic pitfalls during its synthesis, and executing a self-validating enantioselective protocol.

Structural & Stereochemical Profiling

The molecular architecture of 2-phenylpropane-1-sulfonyl chloride consists of a propyl chain substituted with a phenyl ring at C2 and a sulfonyl chloride moiety at C1[2].

The C2 carbon is an asymmetric chiral center bonded to four distinct groups. To assign the absolute configuration (R/S), we apply the Cahn-Ingold-Prelog (CIP) priority rules based on atomic number:

-

-CH₂SO₂Cl : Priority 1 (Carbon bonded to Sulfur, atomic number 16).

-

-C₆H₅ (Phenyl) : Priority 2 (Carbon bonded to multiple aromatic carbons).

-

-CH₃ (Methyl) : Priority 3 (Carbon bonded only to Hydrogen).

-

-H (Hydrogen) : Priority 4 (Lowest atomic number).

Quantitative Physicochemical Data

Table 1: Structural and physicochemical properties of 2-phenylpropane-1-sulfonyl chloride.

| Property | Value |

| IUPAC Name | 2-phenylpropane-1-sulfonyl chloride |

| CAS Number | 102879-16-3 |

| PubChem CID | 18546472 |

| Molecular Formula | C₉H₁₁ClO₂S |

| Molecular Weight | 218.70 g/mol |

| Chiral Center | C2 |

| Stereoisomers | (R)- and (S)- enantiomers |

| Physical Form | Liquid (at standard conditions) |

Pharmacological Significance of the C2 Chiral Center

The direct enantioselective synthesis of chiral alkanesulfonyl chlorides from achiral precursors is notoriously difficult because traditional chlorosulfonylation proceeds through radical or highly reactive ionic intermediates that are difficult to control with chiral catalysts[3].

When 2-phenylpropane-1-sulfonyl chloride is reacted with an amine to form a sulfonamide, the C2 chiral center is preserved. At the biological target (e.g., a kinase or receptor binding pocket), the spatial projection of the C2-phenyl and C2-methyl groups dictates the thermodynamic stability of the protein-ligand complex. An (S)-enantiomer might perfectly occupy a hydrophobic sub-pocket, while the (R)-enantiomer causes a severe steric clash, leading to off-target toxicity or complete inactivity.

Caption: Pharmacological divergence of enantiomers at the target binding pocket.

Mechanistic Pitfalls: Neighboring Group Participation (NGP)

To synthesize enantiopure 2-phenylpropane-1-sulfonyl chloride, we must utilize a "Chiral Pool" approach, starting from enantiopure (S)-2-phenylpropan-1-ol.

Expertise Insight: The conversion of the C1-hydroxyl group to a sulfur-containing moiety must be executed under strictly bimolecular nucleophilic substitution (

Experimental Workflow: Enantioselective Synthesis Protocol

The following protocol details the synthesis of (S)-2-phenylpropane-1-sulfonyl chloride while rigorously preserving the C2 stereocenter.

Caption: Enantioselective synthesis workflow preserving the C2 chiral center.

Step 1: Mesylation of (S)-2-phenylpropan-1-ol

-

Causality: Methanesulfonyl chloride (MsCl) converts the poor hydroxyl leaving group into an excellent mesylate leaving group without breaking the C-O bond, thereby maintaining the integrity of the adjacent chiral center. Triethylamine acts as an HCl scavenger to prevent acidic cleavage.

-

Procedure:

-

Dissolve 10.0 mmol of (S)-2-phenylpropan-1-ol in 25 mL of anhydrous dichloromethane (DCM).

-

Add 15.0 mmol of triethylamine and cool the flask to 0°C under inert N₂ atmosphere.

-

Dropwise, add 12.0 mmol of MsCl over 15 minutes.

-

Stir for 2 hours at 0°C. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Step 2: Thioesterification ( Displacement)

-

Causality: Potassium thioacetate (KSAc) is used in a polar aprotic solvent (DMF) to force a rapid

displacement at C1. This avoids the use of sodium hydrosulfide (NaSH), which often leads to unwanted symmetrical disulfide byproducts. -

Procedure:

-

Dissolve the crude mesylate in 20 mL of anhydrous DMF.

-

Add 15.0 mmol of KSAc.

-

Stir the mixture at room temperature for 12 hours.

-

Dilute with ethyl acetate, wash extensively with brine (to remove DMF), dry, and concentrate to yield (S)-2-phenylpropyl thioacetate.

-

Step 3: Oxidative Chlorination

-

Causality: N-chlorosuccinimide (NCS) in the presence of aqueous HCl provides a controlled, slow release of chloronium ions. This is vastly superior to bubbling toxic Cl₂ gas. The temperature is strictly kept below 10°C to prevent the highly reactive sulfonyl chloride from hydrolyzing into the corresponding sulfonic acid.

-

Procedure:

-

Dissolve the thioacetate (approx. 10 mmol) in 30 mL of acetonitrile and cool to 0°C.

-

Add 2.0 mL of 2M aqueous HCl.

-

Slowly add 40.0 mmol of NCS in small portions over 30 minutes, keeping the internal temperature <10°C.

-

Stir for an additional 1 hour at 0°C.

-

Extract with cold diethyl ether, wash with cold brine, dry over MgSO₄, and evaporate under reduced pressure (without heating) to isolate (S)-2-phenylpropane-1-sulfonyl chloride.

-

Analytical Validation & Self-Validating Systems

To ensure this protocol operates as a self-validating system , an aliquot of the intermediate (S)-2-phenylpropyl methanesulfonate must be subjected to Chiral High-Performance Liquid Chromatography (HPLC) before proceeding to Step 2.

-

Validation Metric: If the enantiomeric excess (ee) drops below 98%, it indicates that

solvolysis and phenonium ion migration have occurred. This acts as an automated stop-gate, prompting an immediate halt and recalibration of the reaction temperature and base equivalents in Step 1. -

Final API Analysis: The final sulfonyl chloride is derivatized with an achiral amine (e.g., morpholine) and analyzed via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol mobile phase) to confirm the final ee.

Alternative Resolution Strategies

If enantioselective synthesis is not feasible and a racemic mixture of 2-phenylpropane-1-sulfonyl chloride is obtained, chiral resolution must be employed.

Because sulfonyl chlorides are highly reactive, dynamic kinetic resolution is challenging[3]. Instead, the racemate can be reacted with a chiral auxiliary. For instance, D(+)-10-Camphorsulfonyl chloride is frequently utilized as a chiral directing group in complex asymmetric synthesis[4]. Alternatively, reacting the racemic 2-phenylpropane-1-sulfonyl chloride with an enantiopure chiral amine yields a pair of diastereomeric sulfonamides. These diastereomers possess different physical properties (solubility, silica gel affinity) and can be separated via fractional crystallization or flash column chromatography.

References

-

PubChemLite: 2-phenylpropane-1-sulfonyl chloride Source: PubChem, National Institutes of Health URL:[Link]

Sources

Methodological & Application

Application Note: Reaction Conditions for 2-Phenylpropane-1-sulfonyl Chloride with Amines

Executive Summary

This technical guide details the optimized protocols for the sulfonylation of amines using 2-Phenylpropane-1-sulfonyl chloride (CAS: 102879-16-3). Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride), this aliphatic reagent possesses

This document provides two validated protocols:

-

Method A (Anhydrous): For discovery-scale synthesis and lipophilic amines.

-

Method B (Schotten-Baumann): For scale-up, amino acids, or water-soluble amines.

Chemical Context & Mechanistic Insight

Structural Analysis

The reagent features a sulfonyl chloride group attached to a primary carbon (

-

Alpha-Protons (

): The protons adjacent to the sulfonyl group are acidic ( -

Beta-Branching (

): The phenyl group at the

The "Sulfene" Risk

While aromatic sulfonyl chlorides react purely via direct nucleophilic substitution (

Implication for Protocol:

-

Temperature: High temperatures favor sulfene oligomerization or hydrolysis. Keep reactions

C during addition. -

Base Selection: Hindered bases (DIPEA) promote elimination (sulfene formation) over substitution. For clean conversion, Pyridine is often superior as it acts as both a nucleophilic catalyst and a proton shuttle.

Figure 1: Mechanistic competition between direct substitution and sulfene formation. Controlling the sulfene pathway is critical for yield.

Validated Experimental Protocols

Method A: Anhydrous Conditions (Standard Discovery)

Best For: Lipophilic primary/secondary amines, parallel synthesis, library generation. Key Reagent: Pyridine (Dual role: solvent/base/catalyst).

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Amine Substrate | 1.0 | Nucleophile |

| Sulfonyl Chloride | 1.1 - 1.2 | Electrophile (Slight excess accounts for hydrolysis) |

| Pyridine | 3.0 - 5.0 | Base & Solvent (or additive in DCM) |

| DCM (Anhydrous) | [0.1 - 0.2 M] | Solvent (Maintains solubility) |

| DMAP | 0.05 (Cat.) | Catalyst (Optional for hindered amines) |

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask and purge with

or Argon. -

Dissolution: Dissolve the Amine (1.0 equiv) in anhydrous DCM. Add Pyridine (3.0 equiv) .

-

Note: If the amine is an HCl salt, increase Pyridine to 4.0 equiv or add 1.0 equiv TEA to liberate the free base first.

-

-

Cooling: Cool the mixture to 0°C using an ice bath.

-

Critical: Cooling suppresses the rapid exotherm and minimizes side reactions of the aliphatic sulfonyl chloride.

-

-

Addition: Dissolve 2-Phenylpropane-1-sulfonyl chloride (1.2 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

-

Visual Check: Fuming may occur; ensure slow addition to manage HCl evolution.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check via TLC or LCMS. The sulfonyl chloride is not UV active; monitor the disappearance of the amine or the appearance of the product mass (

).

-

-

Workup (Acid Wash):

-

Dilute with EtOAc or DCM.

-

Wash with 1M HCl (2x) to remove excess pyridine and unreacted amine.

-

Wash with Sat. NaHCO3 (to remove sulfonic acid byproduct).

-

Wash with Brine, dry over

, and concentrate.

-

Method B: Schotten-Baumann (Biphasic)

Best For: Amino acids, water-soluble amines, or when organic bases must be avoided. Mechanism: Interfacial reaction where the inorganic base stays in the aqueous phase, scavenging protons without triggering rapid sulfene decomposition in the organic phase.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Amine/Amino Acid | 1.0 | Nucleophile |

| Sulfonyl Chloride | 1.2 - 1.5 | Electrophile |

| NaOH or Na2CO3 | 2.0 - 3.0 | Base (Aqueous) |

| THF or Dioxane | [0.2 M] | Organic Solvent |

| Water | [0.2 M] | Aqueous Solvent |

Step-by-Step Procedure

-

Aqueous Phase: Dissolve the Amine and Base (NaOH/Na2CO3) in water.

-

Organic Phase: Dissolve 2-Phenylpropane-1-sulfonyl chloride in THF (or Dioxane).

-

Mixing: Cool the aqueous amine solution to 0°C . Add the THF solution dropwise with vigorous stirring.

-

Why Vigorous? The reaction occurs at the interface. High shear maximizes surface area.

-

-

Completion: Stir at 0°C for 1 hour, then RT for 2 hours.

-

pH Check: Ensure pH remains >9. If it drops (due to HCl generation), add more base.

-

-

Workup:

-

For Neutral Amines: Extract product into EtOAc/DCM.

-

For Amino Acids: Acidify the aqueous layer to pH ~2 with 1M HCl, then extract the sulfonamide-acid into EtOAc.

-

Decision Logic & Troubleshooting

Use the following logic flow to select the appropriate protocol and troubleshoot common issues.

Figure 2: Protocol selection and troubleshooting decision tree.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Precipitate forms immediately | Amine-HCl salt formation | Add more solvent (DCM) or switch to Pyridine as solvent. |

| Product mass +18 (Hydrolysis) | Wet solvent or old reagent | Redistill DCM over |

| Product mass -36 (Elimination) | Sulfene/Styrene formation | Lower temperature to -10°C; switch from TEA to Pyridine (less basic). |

| Low Yield (Hindered Amine) | Steric clash | Add 0.1 eq DMAP ; switch solvent to 1,2-DCE and heat to 50°C (carefully). |

References

-

Structural & Physical Data: Sigma-Aldrich. 2-Phenylpropane-1-sulfonyl chloride Product Sheet. CAS 102879-16-3.[2] Link

-

General Sulfonylation Protocols: Organic Chemistry Portal. Synthesis of Sulfonamides. Link

-

Mechanistic Insight (Sulfenes): King, J. F. "Return of the Sulfenes." Accounts of Chemical Research, 1975, 8(1), 10–17. (Foundational text on aliphatic sulfonyl chloride mechanisms). Link

- Schotten-Baumann Conditions: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley-Interscience.

Sources

Using 2-Phenylpropane-1-sulfonyl chloride as a building block in drug discovery

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery professionals. It focuses on the strategic application of 2-Phenylpropane-1-sulfonyl chloride (CAS: 10137-55-0), a versatile building block that introduces the pharmacologically privileged 2-phenylpropyl moiety via a stable sulfonamide linkage.

Introduction & Chemical Profile[1][2][3][4][5][6]

2-Phenylpropane-1-sulfonyl chloride is an electrophilic building block used primarily to introduce the 2-phenylpropyl side chain into small molecules. This moiety is structurally analogous to the carbon skeleton of amphetamine and phenethylamine , making this reagent a powerful tool for designing sulfonamide bioisosteres of biologically active amines.

Structural Significance

In medicinal chemistry, the transition from a phenethylamine (amine linkage) to a sulfonamide linkage alters the hydrogen bonding profile and metabolic stability while retaining the hydrophobic pharmacophore (the phenyl ring and propyl chain).

-

Pharmacophore:

-branched alkyl-aryl scaffold. -

Key Feature: The methyl group at the

-position (C2) introduces chirality and steric bulk, restricting conformational rotation compared to a linear phenethyl chain. This can lock the molecule into a bioactive conformation. -

Chirality Warning: The commercial reagent is typically supplied as a racemate . For late-stage lead optimization, enantioseparation of the resulting sulfonamide or stereoselective synthesis from chiral 2-phenyl-1-propanol may be required.

Chemical Properties Table[4][7][8]

| Property | Data |

| CAS Number | 10137-55-0 |

| Formula | C |

| MW | 218.70 g/mol |

| Appearance | Colorless to pale yellow liquid (or low-melting solid) |

| Reactivity | High electrophilicity at Sulfur; Moisture sensitive (hydrolyzes to sulfonic acid) |

| Storage | Store under inert gas (Ar/N |

Mechanism of Action & Reactivity[1]

The core reactivity is a Nucleophilic Substitution at Sulfur (S

-

Nucleophilic Attack: A nucleophile (amine, alcohol, thiol) attacks the sulfur atom.

-

Transition State: Formation of a trigonal bipyramidal intermediate/transition state.[1]

-

Elimination: Expulsion of the chloride ion (

) and formation of the stable sulfonamide bond.

Reaction Scheme Visualization

The following diagram illustrates the standard coupling pathway and potential side reactions (hydrolysis).

Caption: Competitive reaction pathways: Desired sulfonamide formation vs. hydrolytic degradation.

Application Note: High-Throughput Library Synthesis

Context: This protocol is optimized for parallel synthesis where 2-Phenylpropane-1-sulfonyl chloride is coupled with a diverse array of amines (anilines, aliphatic amines, piperazines) to generate a library for SAR (Structure-Activity Relationship) screening.

Critical Considerations

-

Base Selection: Pyridine is often preferred for sulfonyl chloride couplings as it acts as both solvent and base, preventing the precipitation of amine hydrochloride salts which can stall the reaction. However, for ease of workup in high-throughput formats, DIPEA (N,N-Diisopropylethylamine) in DCM is superior.

-

Stoichiometry: Use a slight excess of the sulfonyl chloride (1.1–1.2 eq) to ensure complete consumption of the amine, as the excess chloride can be scavenged easily.

Protocol 1: Standard Parallel Coupling

Reagents:

-

Amine substrate (

mmol) -

2-Phenylpropane-1-sulfonyl chloride (

mmol) -

DIPEA (

mmol) -

DCM (Anhydrous,

mL) -

Scavenger resin (e.g., Trisamine or PS-Isocyanate)

Step-by-Step Procedure:

-

Preparation: Dissolve the amine (

eq) in anhydrous DCM in a reaction vial. -

Base Addition: Add DIPEA (

eq). Vortex to mix. -

Reagent Addition: Add 2-Phenylpropane-1-sulfonyl chloride (

eq) slowly at -

Incubation: Allow the reaction to warm to Room Temperature (RT) and shake/stir for 4–12 hours.

-

QC Check: Monitor by LC-MS. The product should show

or

-

-

Scavenging (Crucial for Purity):

-

Add Polymer-supported Trisamine (3 eq relative to excess chloride) to quench unreacted sulfonyl chloride.

-

Add Polymer-supported Isocyanate (if excess amine was used) to remove unreacted starting amine.

-

Shake for 2 hours.

-

-

Filtration: Filter off the resins.

-

Concentration: Evaporate the solvent (SpeedVac or N

stream). -

Result: The residue is typically a high-purity sulfonamide ready for biological screening.

Application Note: Late-Stage Functionalization of Complex Scaffolds

Context: Using the reagent to "cap" a secondary amine on a complex drug intermediate. The steric bulk of the 2-phenylpropyl group can improve metabolic stability by blocking N-dealkylation sites.

Protocol 2: Coupling to Sterically Hindered Amines

When coupling to hindered secondary amines (e.g., substituted piperidines), standard conditions may fail.

Enhanced Conditions:

-

Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq). DMAP forms a highly reactive N-sulfonylpyridinium intermediate.

-

Temperature: Heating to 40–60°C in DCE (Dichloroethane) or THF.

Workflow Diagram:

Caption: Decision tree for optimizing difficult sulfonyl chloride couplings.

Troubleshooting & Stability Guide

Common Issues

-

Hydrolysis (Sulfonic Acid Formation):

-

Bis-Sulfonylation:

-

Racemization:

-

Note: The sulfur atom is not a stereocenter, but the C2 carbon is. Under standard basic coupling conditions (DIPEA/DCM), the C2 stereocenter is generally stable and does not racemize.

-

References

-

Woolven, H., et al. (2011).[6] "DABSO-Based Sulfonamide Synthesis." Organic Letters, 13(18), 4876-4878. Link (General sulfonamide methodology).

-

Scott, K. A., & Njardarson, J. T. (2018). "Analysis of US FDA-Approved Drugs Containing Sulfur Atoms." Topics in Current Chemistry, 376, 5. Link (Context on sulfonamide pharmacophores).

-

PubChem. "2-Phenylpropane-1-sulfonyl chloride Compound Summary." National Library of Medicine. Link

-

BenchChem. "General Protocol for N-sulfonylation of an Amine." Link (Standard industry protocols).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 5. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

Application Notes and Protocols for the Preparation of Sulfonate Esters using 2-Phenylpropane-1-sulfonyl chloride

Introduction: The Strategic Importance of Sulfonate Esters in Modern Organic Synthesis

In the landscape of contemporary organic and medicinal chemistry, the transformation of alcohols into more reactive intermediates is a cornerstone of molecular construction. The hydroxyl group, while ubiquitous, is a notoriously poor leaving group in nucleophilic substitution and elimination reactions. The conversion of alcohols into sulfonate esters is a highly effective strategy to overcome this limitation, transforming the –OH moiety into a superb leaving group.[1] This "activation" of alcohols opens the door to a vast array of subsequent chemical transformations, making sulfonate esters pivotal intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[2]

The reactivity of the resulting sulfonate ester is modulated by the nature of the substituent on the sulfonyl group. While tosylates (Ts), mesylates (Ms), and triflates (Tf) are commonly employed, the exploration of novel sulfonylating agents offers the potential for fine-tuning reactivity, selectivity, and physical properties of the resulting sulfonate esters. This guide introduces 2-phenylpropane-1-sulfonyl chloride as a valuable reagent for the preparation of sulfonate esters and provides detailed protocols for its synthesis and application. The presence of the 2-phenylpropyl group introduces a unique steric and electronic profile, which can be leveraged to achieve specific outcomes in complex synthetic sequences.

Reagent Focus: 2-Phenylpropane-1-sulfonyl chloride

2-Phenylpropane-1-sulfonyl chloride is not a commercially available reagent and must be prepared in the laboratory. Its synthesis is readily achieved from the corresponding thiol, 2-phenylpropane-1-thiol, which is commercially available. The most direct and efficient method for this transformation is the oxidative chlorination of the thiol. Several methods exist for this purpose, with a particularly effective and scalable approach utilizing hydrogen peroxide and thionyl chloride.[3][4]

Synthesis of 2-Phenylpropane-1-sulfonyl chloride

The synthesis of 2-phenylpropane-1-sulfonyl chloride from 2-phenylpropane-1-thiol is a two-stage process that proceeds via an initial disulfide formation followed by oxidative chlorination.

Reaction Scheme:

Experimental Protocols

Part 1: Synthesis of 2-Phenylpropane-1-sulfonyl chloride

This protocol is adapted from the general procedure for the oxidative chlorination of thiols developed by Bahrami, et al.[3][4]

Materials:

-

2-Phenylpropane-1-thiol

-

Hydrogen peroxide (30% w/w aqueous solution)

-

Thionyl chloride (SOCl₂)

-

Acetonitrile (CH₃CN), anhydrous

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-phenylpropane-1-thiol (1.52 g, 10 mmol) in anhydrous acetonitrile (20 mL).

-

Cool the flask in an ice bath to 0 °C.

-

To the stirred solution, add 30% hydrogen peroxide (3.4 g, 30 mmol) dropwise over 5 minutes.

-

Following the addition of hydrogen peroxide, add thionyl chloride (1.19 g, 0.73 mL, 10 mmol) dropwise via the dropping funnel over 10 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, carefully quench the reaction by the slow addition of 20 mL of cold water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude 2-phenylpropane-1-sulfonyl chloride.

Purification:

The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Expected Yield:

Yields for the oxidative chlorination of thiols are typically high, often exceeding 90%.[3][4]

Safety Precautions:

-

Thionyl chloride is corrosive and lachrymatory. Handle in a well-ventilated fume hood.

-

Hydrogen peroxide (30%) is a strong oxidizer. Avoid contact with skin and eyes.

-

The reaction is exothermic. Maintain proper temperature control, especially during the addition of reagents.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Part 2: Preparation of a Sulfonate Ester using 2-Phenylpropane-1-sulfonyl chloride

This protocol describes a general procedure for the sulfonylation of a primary or secondary alcohol.

Materials:

-

Alcohol (e.g., benzyl alcohol, cyclohexanol)

-

2-Phenylpropane-1-sulfonyl chloride (synthesized as described above)

-

Pyridine or triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard glassware for extraction and filtration

Procedure:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the alcohol (5 mmol) in anhydrous dichloromethane (15 mL).

-

Add pyridine (0.44 mL, 5.5 mmol) or triethylamine (0.77 mL, 5.5 mmol) to the solution.

-

Cool the flask in an ice bath to 0 °C.

-

To the stirred solution, add a solution of 2-phenylpropane-1-sulfonyl chloride (1.09 g, 5 mmol) in anhydrous dichloromethane (5 mL) dropwise over 10 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by TLC.

-

Upon completion, quench the reaction by adding 15 mL of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude sulfonate ester.

Purification:

The crude product can be purified by recrystallization (if solid) or by column chromatography on silica gel.

Expected Yield:

The sulfonylation of unhindered alcohols typically proceeds in high yield (80-95%).

| Substrate Alcohol | Base | Reaction Time (h) | Typical Yield (%) |

| Benzyl Alcohol | Pyridine | 3 | >90 |

| Cyclohexanol | Triethylamine | 4 | >85 |

| 1-Octanol | Pyridine | 3 | >92 |

Table 1: Representative Reaction Conditions and Expected Yields for the Sulfonylation of Alcohols with 2-Phenylpropane-1-sulfonyl chloride.

Mechanistic Insights

The formation of a sulfonate ester from a sulfonyl chloride and an alcohol proceeds via a nucleophilic attack of the alcohol oxygen onto the electrophilic sulfur atom of the sulfonyl chloride.[1][5] The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride byproduct generated during the reaction.[6] The formation of the sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter.[1]

Caption: General mechanism for the formation of a sulfonate ester.

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow.

Conclusion

The protocols detailed herein provide a comprehensive guide for the synthesis of the novel reagent, 2-phenylpropane-1-sulfonyl chloride, and its subsequent application in the preparation of sulfonate esters. This reagent expands the toolkit available to synthetic chemists for the activation of alcohols, offering a unique structural motif that may impart desirable properties to the resulting sulfonate esters and downstream products. The provided step-by-step procedures, coupled with mechanistic insights and safety considerations, are designed to enable researchers, scientists, and drug development professionals to confidently employ this methodology in their synthetic endeavors.

References

-

Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Sulfonate Esters of Alcohols. Retrieved from [Link]

- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(23), 9287–9291.

-

Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Retrieved from [Link]

- Teasdale, A., Delaney, E. J., Eyley, S. C., Jacq, K., Taylor-Worth, K., Lipczynski, A., Hoffmann, W., Reif, V., Elder, D. P., Facchine, K. L., Golec, S., & Schulte Oestrich, R. (2010). Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(4), 816–825.

-

LibreTexts Chemistry. (n.d.). Formation of Sulfonate Esters from Alcohols. Retrieved from [Link]

- Tayebee, R. (2013). A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. International Journal of Organic Chemistry, 3, 1-5.

- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1003-1010.

- Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21.

- King, J. F. (1975). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Accounts of Chemical Research, 8(1), 10–17.

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. benchchem.com [benchchem.com]

- 3. datapdf.com [datapdf.com]

- 4. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 5. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 6. 2-Phenylpropane-1-thiol | 34366-19-3 [sigmaaldrich.com]

Solvent selection for 2-Phenylpropane-1-sulfonyl chloride coupling reactions

Application Note: High-Precision Solvent Selection for 2-Phenylpropane-1-sulfonyl Chloride Coupling

Executive Summary